molecular formula C11H12BrClFNO3 B14766141 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14766141
M. Wt: 340.57 g/mol
InChI Key: SZESSWNRVWWIFW-UHFFFAOYSA-N
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Description

3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the halogenation of a phenyl ring, followed by the introduction of hydroxyl, methoxy, and amide groups through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of disease mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-6-chloro-2-fluorophenyl)methanol
  • 3-(3-Bromo-6-chloro-2-fluorophenyl)ethanone
  • 3-(3-Bromo-6-chloro-2-fluorophenyl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12BrClFNO3

Molecular Weight

340.57 g/mol

IUPAC Name

3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H12BrClFNO3/c1-15(18-2)9(17)5-8(16)10-7(13)4-3-6(12)11(10)14/h3-4,8,16H,5H2,1-2H3

InChI Key

SZESSWNRVWWIFW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=C(C=CC(=C1F)Br)Cl)O)OC

Origin of Product

United States

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